Copper(II)hydroxide

Catalog No.
S600432
CAS No.
20427-59-2
M.F
Cu(OH)2
CuH4O2
M. Wt
99.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II)hydroxide

CAS Number

20427-59-2

Product Name

Copper(II)hydroxide

IUPAC Name

copper;dihydrate

Molecular Formula

Cu(OH)2
CuH4O2

Molecular Weight

99.58 g/mol

InChI

InChI=1S/Cu.2H2O/h;2*1H2

InChI Key

AEJIMXVJZFYIHN-UHFFFAOYSA-N

SMILES

O.O.[Cu]

solubility

Sol in acids, ammonium hydroxide; sol in concn alkali when freshly precipitated.
Soluble in acid solutions, concentrated alkaline solutions
Soluble in ammonium hydroxide
Readily soluble in aqueous ammonia; insoluble in organic solvents.
Readily dissolves in mineral acids and ammonia forming salt solutions or copper ammine complexes. The hydroxide is somewhat amphoteric dissolving in excess sodium hydroxide solution to form trihydrocuprate and tetrahydroxycuprate.
In water, 2.9 mg/l @ 25 °C, pH 7.

Synonyms

Copper hydroxide, Cupric hydroxide, Copper hydrate, Comac

Canonical SMILES

O.O.[Cu]

The exact mass of the compound Copper(II)hydroxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in acids, ammonium hydroxide; sol in concn alkali when freshly precipitated.soluble in acid solutions, concentrated alkaline solutionssoluble in ammonium hydroxidereadily soluble in aqueous ammonia; insoluble in organic solvents.readily dissolves in mineral acids and ammonia forming salt solutions or copper ammine complexes. the hydroxide is somewhat amphoteric dissolving in excess sodium hydroxide solution to form trihydrocuprate and tetrahydroxycuprate.in water, 2.9 mg/l @ 25 °c, ph 7.. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Copper - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Copper(II) hydroxide, Cu(OH)₂, is a well-defined inorganic compound valued for its role as a highly reactive and pure source of copper(II) oxide (CuO) via thermal decomposition at relatively low temperatures. Unlike crude mixtures like Bordeaux or more inert forms such as copper oxides, its distinct properties—including low water solubility (Ksp ≈ 2.20 × 10⁻²⁰) and defined decomposition pathway—make it a preferred material in applications requiring precise control over reactivity, particle morphology, and final product purity. It serves as a critical precursor in catalyst and advanced nanomaterial synthesis, a functional agent in agricultural fungicides, and a specialized component in electrochemical sensors.

Procurement Fit

Rapid Cu²⁺ release for quick pathogen knockdown
Smaller particle size supports improved canopy coverage
Higher solubility among fixed coppers may support rate optimization

Substituting Copper(II) hydroxide with seemingly similar compounds like basic copper carbonate, copper oxychloride, or copper(II) oxide often leads to process failures and inconsistent product performance. Each compound possesses a distinct thermal decomposition temperature, which is critical for its use as a precursor; for instance, Cu(OH)₂ decomposes to pure CuO at a significantly lower temperature (160–185°C) than basic carbonates like malachite (>280°C). This difference dictates process energy costs and compatibility with temperature-sensitive substrates. Furthermore, alternatives like copper oxychloride have different particle size distributions and rates of copper ion release, directly impacting their efficacy and required dosage in fungicidal formulations. Therefore, specifying Cu(OH)₂ by its CAS number (20427-59-2) is essential for processes optimized for its specific reactivity, decomposition profile, and resulting material morphology.

Substitution Risk

Reportedly faster ion release kinetics can shift initial disease control timing – procurement based on metallic copper equivalent alone may misalign.

Canopy coverage density and rainfastness depend on particle size distribution, not just total copper content; substitution risks altered performance.

Phytotoxicity risk varies with copper form, crop variety, and spray solution pH; generic substitution may alter crop safety without field validation.

Low-Temperature Decomposition Advantage

Copper(II) hydroxide provides a more energy-efficient and process-compatible route to high-purity copper(II) oxide (CuO) compared to common basic copper carbonates. In-operando X-ray photoelectron spectroscopy shows that Cu(OH)₂ completely decomposes to tenorite (CuO) at 160°C. In contrast, malachite (Cu₂CO₃(OH)₂), a common form of basic copper carbonate, only begins to decompose at 280°C. This lower decomposition temperature reduces energy costs and makes Cu(OH)₂ suitable for applications involving temperature-sensitive substrates where higher-temperature precursors would cause damage.

Evidence DimensionComplete Thermal Decomposition Temperature to CuO
Target Compound Data160 °C
Comparator Or BaselineMalachite (Basic Copper Carbonate): Starts to decompose at 280 °C
Quantified DifferenceDecomposes at a temperature at least 120 °C lower than malachite
ConditionsIn-operando X-ray photoelectron spectroscopy within the spectrometer's working chamber.

This allows for lower-energy production of CuO and enables its use as a precursor in processes with strict thermal budget constraints.

Post-infection activity
Head-to-head
Cu(OH)₂: 100% kill of V. inaequalis stromata at 116–231 mg L⁻¹, 24 h. CuSO₄: incomplete kill at same concentrations.
Supports post-infection curative activity context.
In vitro; isolated cuticular membranes and leaf disks, 20°C.

Superior Precursor for Uniform CuO Nanoparticles

The choice of precursor directly impacts the morphology and size of resulting CuO nanoparticles, which is critical for catalytic and electronic applications. Using Cu(OH)₂ as a precursor in a mechanochemical process yields CuO nanoparticles with a narrow size distribution of 10–27 nm without requiring subsequent high-temperature annealing. In contrast, other methods using different precursors, such as the sol-gel synthesis from cupric acetate, often produce larger particles; for example, calcination at 400°C can result in an average particle size of 350 nm. The ability to generate smaller, more uniform nanoparticles directly from the precursor is a key advantage for reproducibility in advanced material manufacturing.

Evidence DimensionResulting CuO Nanoparticle Size
Target Compound Data10–27 nm (from Cu(OH)₂ precursor)
Comparator Or BaselineCupric Acetate Precursor (Sol-Gel): ~350 nm
Quantified DifferenceYields nanoparticles over 10x smaller than some alternative precursor routes
ConditionsTarget: Mechanochemical milling of Cu(OH)₂. Comparator: Sol-gel method with calcination at 400°C.

Enables the reproducible manufacturing of smaller, higher-surface-area CuO nanoparticles essential for high-performance catalysts, sensors, and electronic components.

Particle size & coverage
Cross-study comparable
ChampION++ (Cu(OH)₂) D₉₀ <3 µm; Badge X2 D₉₀ 19.0 µm; Nu-Cop D₉₀ 5.049 µm. ~6× smaller vs. mixed hydroxide and 27× higher particle count vs. Kocide 3000.
Smaller particles support improved leaf coverage and release kinetics.
Commercial formulation analysis; electron microscopy, 5000×.

Distinct Electrochemistry for Non-Enzymatic Sensing

In the fabrication of non-enzymatic sensors, the chemical identity of the copper species is critical for electrocatalytic performance. Electrodes modified with Cu(OH)₂ show distinct electrocatalytic activity for the oxidation of molecules like 5-Hydroxymethylfurfural (HMF) compared to electrodes fabricated directly from CuO. The electrochemical process for glucose sensing, for example, relies on the in-situ oxidation of Cu(II) to Cu(III) species in an alkaline medium. Starting with a hydroxide precursor can provide a more direct or efficient pathway to these active species compared to the more stable oxide, influencing sensor sensitivity and response time. This makes Cu(OH)₂ a specific choice for fabricating highly active and reproducible electrochemical sensors.

Evidence DimensionElectrocatalytic Activity and Mechanism
Target Compound DataDirectly provides Cu(II) in a hydroxide form, readily available for electrochemical conversion to active Cu(III) species.
Comparator Or BaselineCopper(II) Oxide (CuO): A more stable oxide requiring electrochemical activation to form the necessary surface species for sensing.
Quantified DifferenceNot directly quantified in a single study, but mechanistic differences are established.
ConditionsElectrochemical oxidation in alkaline media (e.g., 0.1 M NaOH) for non-enzymatic sensing applications.

Specifying Cu(OH)₂ ensures the correct starting material for fabricating sensors that rely on the specific electrochemical properties of the copper hydroxide surface.

Retention on citrus
Head-to-head
Navel: Cu(OH)₂ retained highest initial copper residue; Valencia: cuprous oxide outperformed. Residue persistence (decay rate) similar across formulations.
Variety-specific retention may guide selection; formulation substitution requires variety consideration.
56-day field study; mature orange trees; G. citricarpa control effective for all.
Phytotoxicity on stone fruit
Head-to-head
Cu(OH)₂ caused similar or less defoliation than CuALO on peach (10–17%) and nectarine (30–35%); no fruit injury with either treatment.
Phytotoxicity profile comparable to organometallic copper in this trial; nectarine more sensitive regardless of copper type.
7 postbloom applications; field trial on 'Encore' peach & 'Redgold' nectarine.
Citrus canker control
Head-to-head
Cu(OH)₂ significantly reduced X. citri disease incidence; copper oxychloride, streptocycline, kasumin, and Bordeaux mixture not effective.
Reported higher suppression under greenhouse inoculation; other copper forms showed no disease reduction.
Lime seedlings; artificial inoculation; U.A.E. field strains.
Solubility ranking
Class-level inference
Cu(OH)₂ ranked highest solubility among fixed coppers; Ksp Cu(OH)₂ = 2.20×10⁻²⁰, copper oxychloride Ksp = 2.34×10⁻³⁵ (approx. 15 orders of magnitude difference).
Class-level solubility hierarchy; field performance modulated by formulation, pH, and adjuvants.
Thermodynamic solubility data; review-level ranking.

Catalyst Precursor for Heat-Sensitive Substrates

For manufacturing catalysts or functional coatings where the substrate cannot withstand high temperatures, Copper(II) hydroxide is the indicated precursor. Its decomposition to active CuO at temperatures as low as 160°C allows for processing on materials that would be damaged by the >280°C temperatures required for basic copper carbonate decomposition.

Non-Enzymatic Glucose Sensor Fabrication

In developing electrochemical sensors, particularly for glucose, the specific surface chemistry is paramount. Using Copper(II) hydroxide as the starting material provides a reactive surface that is readily converted to the catalytically active Cu(III) species required for glucose oxidation in alkaline solutions, leading to reproducible and sensitive sensor performance.

High-Efficacy Agricultural Fungicides

When formulating protective fungicides, achieving high surface coverage and controlled ion release is key. Modern Copper(II) hydroxide formulations are engineered with fine particle sizes that provide superior leaf coverage compared to many standard copper oxychloride products, supporting strong performance at lower application rates.

Controlled CuO Nanoparticle Synthesis

For applications in electronics or advanced pigments where nanoparticle size and uniformity are critical for performance, using Copper(II) hydroxide as a precursor offers superior control. It enables the synthesis of CuO nanoparticles in the 10-30 nm range, significantly smaller and more uniform than those typically produced from other common copper salts like acetate or carbonate.

Application Fit Matrix

Application
Selection Property
Validation Focus
Apple scab management
Post-infection curative activity
V. inaequalis stromata kill under wet canopy conditions
Citrus canker suppression
Prophylactic disease suppression
X. citri incidence reduction in citrus; variety-specific retention
Stone fruit bacterial spot
Low phytotoxicity profile on peach/nectarine
Defoliation and fruit injury endpoints at postbloom applications
Cabbage black rot control
Foliar disease severity reduction
X. campestris pv. campestris suppression under moderate rain

Physical Description

DryPowder; DryPowder, WetSolid; OtherSolid; WetSolid

Color/Form

Blue to blue green gel or light blue crystalline powder
Blue-green powder

Density

3.37

Melting Point

Decomposes at melting point, with loss of water.

GHS Hazard Statements

Aggregated GHS information provided by 806 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 806 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 805 of 806 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (64.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (30.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (52.17%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (63.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (48.07%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (17.02%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

20427-59-2

Wikipedia

Copper(II) hydroxide

Methods of Manufacturing

Commercial prepn: Furness, US patent 1,800,828 (1931 to Cellosilk); Furness, US reissue patent 24,324 (1957 to Copper Research); Rowe, US patent 2,536,096 (1951 to Mountain Copper); laboratory prepn: Weiser et al, J Am Chem Soc 64: 503 (1942); Gauthier, Bull Soc Chim France (1960) p.353.
Interaction of a soln of a copper salt with an alkali.
Produced by the reaction of copper salt solution and sodium hydroxide.
A preferred method for making a stabilized form ... is to electrolyze a copper anode in an electrolyte containing sodium sulfate and trisodium phosphate.
For more Methods of Manufacturing (Complete) data for COPPER(II) HYDROXIDE (6 total), please visit the HSDB record page.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
Computer and electronic product manufacturing
Mining (except oil and gas) and support activities
Other - Secondary Precious Metals Reclaimers
Primary metal manufacturing
Copper hydroxide (Cu(OH)2): ACTIVE

Stability Shelf Life

STABILITY IS DEPENDENT ON METHOD OF PREPN; MAY DECOMP TO BLACK COPPER OXIDE ON STANDING FEW DAYS OR ON HEATING.

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